molecular formula C6H6ClNO B11810044 4-Chloro-5-methylpyridin-2-OL CAS No. 1227592-83-7

4-Chloro-5-methylpyridin-2-OL

Cat. No.: B11810044
CAS No.: 1227592-83-7
M. Wt: 143.57 g/mol
InChI Key: DXPNRBPUHOJUAA-UHFFFAOYSA-N
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Description

4-Chloro-5-methylpyridin-2-OL is a chemical compound with the molecular formula C6H6ClNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methylpyridin-2-OL can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide with potassium hydroxide (KOH) in methanol under pressure . Another method includes the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using a platinum catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic processes and controlled reaction environments is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methylpyridin-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different derivatives.

    Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include potassium hydroxide (KOH), methanol, and platinum catalysts . The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-Chloro-5-methylpyridin-2-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methylpyridin-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-methylpyridin-2-OL is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds

Properties

CAS No.

1227592-83-7

Molecular Formula

C6H6ClNO

Molecular Weight

143.57 g/mol

IUPAC Name

4-chloro-5-methyl-1H-pyridin-2-one

InChI

InChI=1S/C6H6ClNO/c1-4-3-8-6(9)2-5(4)7/h2-3H,1H3,(H,8,9)

InChI Key

DXPNRBPUHOJUAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C=C1Cl

Origin of Product

United States

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